3a-Methyl-7-methylidene-1-(2-methylpropyl)octahydro-1H-indene
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Overview
Description
3a-Methyl-7-methylidene-1-(2-methylpropyl)octahydro-1H-indene is a chemical compound with a complex structure characterized by multiple rings and substituents. This compound is part of the indene family, which is known for its diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-7-methylidene-1-(2-methylpropyl)octahydro-1H-indene typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under specific conditions to form the indene core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3a-Methyl-7-methylidene-1-(2-methylpropyl)octahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3a-Methyl-7-methylidene-1-(2-methylpropyl)octahydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3a-Methyl-7-methylidene-1-(2-methylpropyl)octahydro-1H-indene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, altering their function and triggering downstream effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene,octahydro-2-methyl-: Shares a similar core structure but with different substituents.
2-Methylindene: Another indene derivative with distinct chemical properties.
Uniqueness
What sets 3a-Methyl-7-methylidene-1-(2-methylpropyl)octahydro-1H-indene apart is its unique combination of substituents and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
53342-57-7 |
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Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
7a-methyl-4-methylidene-3-(2-methylpropyl)-2,3,3a,5,6,7-hexahydro-1H-indene |
InChI |
InChI=1S/C15H26/c1-11(2)10-13-7-9-15(4)8-5-6-12(3)14(13)15/h11,13-14H,3,5-10H2,1-2,4H3 |
InChI Key |
SYFFKVHWENHIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCC2(C1C(=C)CCC2)C |
Origin of Product |
United States |
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